3-(Piperidine-1-carbonyl)-1,4-thiazepan-5-one
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Description
3-(Piperidine-1-carbonyl)-1,4-thiazepan-5-one is a useful research compound. Its molecular formula is C11H18N2O2S and its molecular weight is 242.34. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Pharmacokinetics
3-(Piperidine-1-carbonyl)-1,4-thiazepan-5-one, as part of compounds like SB-649868, demonstrates significant roles in metabolism and pharmacokinetics. The compound SB-649868 is an orexin 1 and 2 receptor antagonist being studied for treating insomnia. It is extensively metabolized in the body, with its elimination primarily through feces, and to a lesser extent, urine. Notably, its metabolism involves oxidation of the benzofuran ring, leading to various metabolites. The compound also exhibits a notably longer half-life for plasma radioactivity compared to the unchanged SB-649868, indicating the presence of slowly cleared metabolites. The study of the disposition of this compound reveals insights into its metabolic pathways and the role of its metabolites in drug elimination and effectiveness (Renzulli et al., 2011).
Receptor Occupancy and Drug Development
The compound's relevance extends to drug development, particularly in the field of receptor occupancy and therapeutic applications. For instance, in the study of the 5-Hydroxytryptamine1A (5-HT(1A)) receptors, a critical component in the pathophysiology and treatment of anxiety and depression, derivatives of this compound have been employed. This highlights its potential in developing treatments for mental health conditions, as these receptors are targets for novel drug development (Rabiner et al., 2002).
Enhancing Bioavailability and Nutrient Absorption
The compound's derivatives are also instrumental in enhancing the bioavailability and absorption of nutrients and medications. Piperine, a derivative, has been shown to improve the absorption of iron when co-administered with it. This application is particularly beneficial in physically active individuals, where maintaining adequate iron levels is crucial for performance and recovery. The bioavailability enhancement properties of piperine represent a significant advancement in nutritional supplementation and therapy (Fernández-Lázaro et al., 2020).
Role in Disease Treatment and Management
Further applications are seen in disease treatment and management. The compound's derivatives, through their actions on various receptors and metabolic pathways, play roles in managing conditions like Parkinson's disease, HIV, and other significant health issues. These derivatives contribute to understanding disease mechanisms and developing therapeutic strategies, underscoring the compound's versatility and importance in medical research (Langston et al., 1983), (Balani et al., 1995).
Properties
IUPAC Name |
3-(piperidine-1-carbonyl)-1,4-thiazepan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c14-10-4-7-16-8-9(12-10)11(15)13-5-2-1-3-6-13/h9H,1-8H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYTZGMPCIINOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CSCCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.